2-Hydroxy-5-(trifluoromethyl)nicotinic acid

Beschreibung

Structural Overview and Historical Context

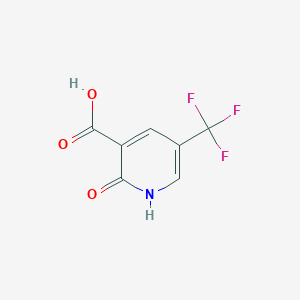

This compound is characterized as a fluorinated derivative of nicotinic acid, featuring a distinctive substitution pattern that combines both hydroxyl and trifluoromethyl functionalities on the pyridine ring system. The molecular structure incorporates a hydroxyl group positioned at the second carbon and a trifluoromethyl group located at the fifth position of the pyridine ring, creating a compound with unique electronic characteristics.

The fundamental molecular architecture of this compound can be described through several key structural parameters. The molecular formula has been reported as C₇H₄F₃NO₃, with a corresponding molecular weight of approximately 207.11 grams per mole. Alternative structural data suggests variations in hydrogen content, with some sources indicating the formula C₇H₆F₃N₁O₃ and a molecular weight of approximately 215.13 grams per mole. These discrepancies may reflect different tautomeric forms or hydration states of the compound, highlighting the importance of precise structural characterization in heterocyclic chemistry.

The compound exists under multiple Chemical Abstracts Service registry numbers, including 787640-16-8 and 1234423-98-3, which may correspond to different structural forms or preparation methods. This multiplicity of identifiers underscores the complexity inherent in fluorinated heterocyclic systems and the need for careful documentation of synthetic conditions and structural verification.

The structural representation reveals critical features that define the compound's chemical behavior. The pyridine ring provides a heterocyclic framework with inherent aromaticity and electron-deficient characteristics typical of azines. The hydroxyl substituent at position 2 introduces both hydrogen bonding capability and potential sites for further chemical modification through nucleophilic substitution or elimination reactions. Most significantly, the trifluoromethyl group at position 5 imparts distinctive electronic properties that substantially influence the compound's reactivity and stability profiles.

Significance in Organic Chemistry and Materials Science

The incorporation of trifluoromethyl groups into organic molecules has emerged as a fundamental strategy in modern synthetic chemistry, particularly due to the unique properties that fluorine substitution confers upon molecular systems. This compound exemplifies these principles, demonstrating how strategic fluorination can enhance both the chemical and physical properties of heterocyclic compounds.

The electronic effects of the trifluoromethyl group are particularly pronounced in this system. The strongly electron-withdrawing nature of the trifluoromethyl substituent significantly alters the electron density distribution across the pyridine ring, creating regions of enhanced electrophilicity that can be exploited in subsequent chemical transformations. This electronic perturbation is especially important in the context of the hydroxyl group at position 2, as the electron-withdrawing influence of the trifluoromethyl group can enhance the acidity of the hydroxyl proton and influence the compound's tautomeric equilibria.

Research indicates that compounds containing trifluoromethyl substitutions often exhibit enhanced lipophilicity and metabolic stability, making them particularly attractive candidates for pharmaceutical development applications. The presence of both hydroxyl and carboxylic acid functionalities in this compound provides multiple sites for biological interaction, while the trifluoromethyl group can improve membrane permeability and resistance to metabolic degradation.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The combination of reactive functional groups allows for diverse chemical transformations, including esterification reactions, amidation processes, and various coupling reactions. The synthesis of related derivatives, such as methyl 2-hydroxy-5-(trifluoromethyl)nicotinate, demonstrates the compound's utility as a platform for structural elaboration.

The synthetic accessibility of this compound can be achieved through various methodological approaches, primarily involving modifications of existing nicotinic acid derivatives. These synthetic routes often utilize fluorinated reagents and require specific reaction conditions to achieve the desired molecular structure while maintaining the integrity of both the heterocyclic framework and the substituted functionalities.

The compound belongs to the broader class of heterocyclic compounds, specifically categorized as pyridine derivatives with additional classification under carboxylic acids due to the presence of the carboxyl functional group. This dual classification reflects the compound's potential for participating in both aromatic chemistry reactions typical of pyridine systems and carboxyl group chemistry characteristic of organic acids.

In materials science applications, the unique combination of properties exhibited by this compound positions it as a potential building block for advanced functional materials. The trifluoromethyl group can impart desirable properties such as chemical resistance, thermal stability, and modified surface characteristics, while the carboxylic acid functionality provides opportunities for incorporation into polymeric matrices or coordination complexes.

The development of synthetic methodologies for accessing this compound and its derivatives continues to represent an active area of research, with particular emphasis on developing environmentally sustainable approaches that minimize the use of hazardous reagents while maintaining high yields and selectivity. The evolution of these synthetic strategies reflects the growing importance of fluorinated heterocycles in contemporary chemical research and industrial applications.

Eigenschaften

IUPAC Name |

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)5(12)11-2-3/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXFNGYSRCKSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787640-16-8 | |

| Record name | 2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-Hydroxy-5-(trifluoromethyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 201.13 g/mol

- Structural Features : The compound contains a hydroxyl group and a trifluoromethyl group attached to a pyridine ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cholinergic System Modulation : Research indicates that derivatives of nicotinic acid can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. The presence of the trifluoromethyl group may enhance the compound's potency as a pharmacological agent .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects, which may be linked to its ability to disrupt microbial cell membranes due to its lipophilic nature .

Case Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effects of various nicotinic acid derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that this compound exhibited moderate inhibition of both enzymes, with IC values suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC (µM) | BChE IC (µM) |

|---|---|---|

| This compound | 53.79 ± 4.26 | 11.38 ± 0.48 |

| Rivastigmine | 501 ± 3.08 | 19.95 ± 0.20 |

| Galantamine | 4 ± 0.13 | 7.96 ± 0.59 |

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains using the agar diffusion method. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

2-Hydroxy-5-(trifluoromethyl)nicotinic acid has been explored for its potential as an anticancer agent. Studies indicate that trifluoromethylated compounds can modulate biological pathways involved in cancer progression. For instance, derivatives of trifluoromethylpyridines have shown efficacy in inhibiting specific kinases associated with tumor growth and metastasis .

Case Study:

A study demonstrated that this compound exhibited significant inhibitory activity against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

1.2 Neuropharmacology

This compound has shown promise in neuropharmacology, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that it can enhance cognitive functions and has potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth via kinase modulation | |

| Neuropharmacology | Modulates nAChRs; potential for cognitive enhancement |

Agrochemical Applications

The compound is also being investigated for its role in agrochemicals. Trifluoromethylated derivatives have been identified as effective pesticides and herbicides due to their ability to disrupt metabolic processes in pests .

Case Study:

In agricultural trials, formulations containing this compound demonstrated enhanced efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms.

Material Science

In material science, this compound is being studied for its potential use in the development of advanced materials with unique thermal and chemical properties. Its incorporation into polymer matrices has been shown to improve material stability under extreme conditions.

Table 2: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Advanced materials |

| Chemical Resistance | Excellent | Coatings and composites |

Synthesis and Characterization

The synthesis of this compound typically involves the modification of existing nicotinic acid derivatives through various chemical reactions, including halogenation and trifluoromethylation techniques. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

5-(Trifluoromethyl)nicotinic Acid

- Structure : Lacks the hydroxyl group at position 2.

- Molecular Formula: C₇H₄F₃NO₂ (MW: 191.11 g/mol) .

- Key Differences : The absence of the hydroxyl group reduces hydrogen-bonding capacity, increasing lipophilicity. This derivative is used as an analytical standard in chromatography .

2-Amino-5-(trifluoromethyl)nicotinic Acid

- Structure: Hydroxyl replaced by an amino (-NH₂) group.

- Molecular Formula : C₇H₅F₃N₂O₂ (MW: 206.12 g/mol) .

- Applications include intermediates in heterocyclic synthesis .

2-Chloro-5-(trifluoromethyl)nicotinic Acid Derivatives

Extended Aromatic Systems and Hybrid Structures

5-Hydroxyflunixin

- Structure: 5-Hydroxy-2-(2-methyl-3-trifluoromethylanilino)nicotinic acid.

- Molecular Formula : C₁₄H₁₁F₃N₂O₃ (MW: 312.24 g/mol) .

- Key Differences: The anilino side chain introduces aromatic bulk, improving receptor binding. This compound is a metabolite of flunixin, a veterinary NSAID .

5-[4-(Trifluoromethoxyphenyl)]nicotinic Acid

Functional Group Modifications

Ethyl 2-Amino-5-(trifluoromethyl)nicotinate

- Structure : Ethyl ester replaces the carboxylic acid.

- Molecular Formula : C₉H₉F₃N₂O₂ (MW: 234.18 g/mol) .

- Key Differences : Esterification improves membrane permeability, making it a prodrug candidate .

Ethyl 5-(Aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate

Physicochemical and Functional Properties

Vorbereitungsmethoden

Reaction Conditions Summary:

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination | Liquid phase, controlled temperature | Produces trichloromethyl intermediates |

| 2 | Fluorination | Vapor phase, >300°C, transition metal catalysts (e.g., iron fluoride) | Converts trichloromethyl to trifluoromethyl |

| 3 | Hydrolysis/Saponification | Standard aqueous base or acid conditions | Converts chlorinated pyridines to nicotinic acids |

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

An alternative approach involves assembling the pyridine ring directly from building blocks that already contain the trifluoromethyl group. This method avoids post-ring-formation modification steps but requires access to suitably functionalized trifluoromethyl precursors.

- For example, halogenmethyl-substituted enones and enaminonitriles have been used to synthesize 2-halogenmethyl-5-cyanopyridines, which can then be hydrolyzed to nicotinic acids.

- However, the preparation of enaminonitriles is complex and costly, limiting industrial applicability.

Detailed Research Findings and Data

Industrial Vapor-Phase Chlorination/Fluorination Reactor Setup

- The vapor-phase reactor typically consists of two zones: a catalyst fluidized-bed phase and an empty phase.

- In the fluidized-bed phase, methyl groups on picoline are fluorinated to trifluoromethyl groups.

- In the empty phase, further chlorination of the pyridine ring occurs to yield chlorinated trifluoromethylpyridines.

Product Distribution from Picoline Substrates

| Substrate | Reaction Temp. (°C) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|---|

| 3-Picoline | 335 (CFB) / 320 (Empty) | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 / 380 | 7.4 | 64.1 | 19.1 |

| 2-Picoline | 350–360 / N/A | 71.3 | 11.1 | 2.4 |

| 2-Picoline | 450 / N/A | 5.4 | 62.2 | 13.9 |

| 4-Picoline | 380 / 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Reaction Solvents and Conditions

- Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide are preferred for intermediate steps involving alkylation or substitution reactions.

- Reaction temperatures typically range from 20 to 80 °C, with reaction times from 4 to 12 hours for key steps.

- Molar ratios of reagents are generally close to equimolar for optimal yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation/Fluorination of Picolines | 2- or 3-picoline derivatives | Chlorination → Vapor-phase fluorination → Hydrolysis | Industrially scalable, good yields, controllable substitution | Requires high temperatures, multi-step |

| Pyridine Ring Construction from Trifluoromethyl Building Blocks | Halogenmethyl enones/enaminonitriles | Ring closure → Hydrolysis | Direct incorporation of trifluoromethyl group | Complex intermediates, costly |

| Direct Trifluoromethylation | Halogenated pyridines | Trifluoromethyl copper substitution | Regioselective, fewer steps | Expensive reagents, limited scale |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-5-(trifluoromethyl)nicotinic acid, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis often begins with halogenated pyridine precursors (e.g., 2-chloro-5-(trifluoromethyl)nicotinic acid, CAS 505084-59-3) via nucleophilic substitution or hydroxylation reactions. For instance, substituting chlorine at the 2-position with hydroxyl groups under alkaline conditions (e.g., NaOH/EtOH) at 80–100°C can yield the target compound. Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and F NMR to confirm substitution patterns and trifluoromethyl group integrity.

- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and mass spectrometry for purity (>95%) and molecular ion verification.

- Elemental analysis : Validate empirical formula (CHFNO) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis of the hydroxyl and trifluoromethyl groups. Avoid prolonged exposure to light, moisture, or basic pH (>9), which may degrade the compound. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can reaction mechanisms for hydroxylation at the 2-position of trifluoromethyl-substituted pyridines be elucidated?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and computational modeling (DFT) to study transition states. For example, deuterated substrates (e.g., 2-chloro-5-(trifluoromethyl)-[D]pyridine) can reveal whether hydroxylation proceeds via SNAr (nucleophilic aromatic substitution) or radical pathways. Compare experimental activation energies with simulated intermediates .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Systematic solubility studies in varied solvents (e.g., DMSO, ethanol, aqueous buffers) at controlled temperatures (25–60°C) using gravimetric or UV-spectrophotometric methods. Address discrepancies by standardizing solvent purity (HPLC-grade) and equilibration times (24–48 hrs). Data normalization to reference compounds (e.g., nicotinic acid) improves cross-study comparability .

Q. How can analytical methods be optimized for trace detection of this compound in complex matrices?

- Methodological Answer : Develop a UPLC-MS/MS protocol with:

- Column : Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- Ionization : ESI-negative mode, monitoring m/z 224 [M–H].

- Validation : Spike recovery tests (80–120%) in biological fluids (plasma, urine) with matrix-matched calibration curves .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with metal catalysts (e.g., Pd/Cu for cross-coupling). Quantum mechanical calculations (Gaussian 16) assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Validate with experimental kinetic data .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity of structurally similar nicotinic acid derivatives?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using:

- In vitro assays : Test the target compound and analogs (e.g., 4-(trifluoromethyl)nicotinic acid, CAS in ) for receptor binding (e.g., nicotinic acetylcholine receptors).

- Statistical analysis : Multivariate regression to isolate the impact of hydroxyl vs. trifluoromethyl groups on activity. Replicate conflicting studies under standardized conditions (e.g., cell lines, assay buffers) .

Safety and Handling

Q. What PPE and engineering controls are required for safe handling of this compound?

- Methodological Answer : Use NIOSH-approved respirators (N95/P100) for powder handling, nitrile gloves, and lab coats. Work in a fume hood with local exhaust ventilation. For spills, neutralize with 5% sodium bicarbonate before disposal. Refer to SDS guidelines for trifluoromethyl aromatic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.